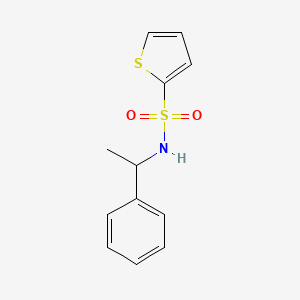

N-(1-phenylethyl)thiophene-2-sulfonamide

Description

N-(1-phenylethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring sulfonylated at the 2-position and substituted with a 1-phenylethylamine group. This compound’s structure combines the electron-rich thiophene moiety with a chiral phenylethyl group, which may influence its stereoelectronic properties and biological interactions.

Properties

IUPAC Name |

N-(1-phenylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10(11-6-3-2-4-7-11)13-17(14,15)12-8-5-9-16-12/h2-10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMOZMDLRXEQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(1-phenylethyl)thiophene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Thiophene-2-sulfonamide Derivatives

- N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j) : Features a benzoylbenzyl and phenylethynyl substituent, differing in steric bulk and π-conjugation compared to the phenylethyl group in the target compound. Its melting point (95–96°C) suggests moderate thermal stability, a property likely influenced by substituent rigidity .

- N-(2-nitrophenyl)thiophene-2-carboxamide: Though a carboxamide analog, its nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic rings.

Chiral Sulfonamides

- Ferroelectric Radicals (S-/R-H and S-/R-F) : These naphthalenediimide derivatives incorporate chiral 1-phenylethyl groups similar to the target compound. Their ferroelectric properties arise from stereochemical control, suggesting that the phenylethyl group in the target may also influence supramolecular packing or chirality-dependent activity .

Physical and Chemical Properties

Melting Points and Solubility

- N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide : MP = 95–96°C .

- N-(2-nitrophenyl)thiophene-2-carboxamide : MP = 397 K (124°C), higher due to nitro group polarity and planar crystal packing .

- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide: Likely lower solubility in nonpolar solvents due to hydroxyl and methyl groups (CAS 23509-60-6) .

Crystallography and Supramolecular Interactions

- N-(2-nitrophenyl)thiophene-2-carboxamide : Exhibits weak C–H···O/S interactions and S(6) ring motifs in crystal packing, driven by nitro and sulfonamide groups. Such interactions may enhance stability in solid-state formulations .

- Ferrocene-Containing Sulfonamides : Higher structural complexity (e.g., bicyclo[2.2.1]heptane systems) introduces steric constraints absent in simpler analogs like the target compound .

Pharmacological Potential

- Antimicrobial Activity : Carboxamide analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show antibacterial and antifungal properties, suggesting sulfonamide derivatives may share similar bioactivity .

- Thiazinone Sulfonamides: highlights sulfonamide-containing thiazinones as emerging drug candidates, underscoring the pharmacophore’s versatility .

Regulatory Considerations

- Toxicity and Handling : Thiophenium salts with sulfonamide groups () require stringent workplace protections (e.g., ventilation, sealed containers) due to acute toxicity and sensitization risks. Similar precautions may apply to the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.